Methanesulfonoimidamide

描述

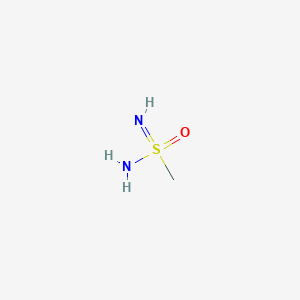

Methanesulfonoimidamide is an organosulfur compound with the chemical formula CH₆N₂OS. It is known for its anti-inflammatory properties and has shown potential in inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α . This compound has also been studied for its potential in preventing amyloid plaque formation in Alzheimer’s disease and exhibiting antitumor activity .

准备方法

Methanesulfonoimidamide can be synthesized through various synthetic routes. One common method involves the reaction of sulfonyl chlorides with amines in the presence of a base . Another approach is the NH₄I-mediated amination of sodium sulfinates . These methods provide efficient and environmentally friendly access to sulfonamide compounds, including this compound.

In industrial production, this compound is typically synthesized through large-scale reactions involving sulfonyl chlorides and amines. The reaction conditions are optimized to ensure high yields and purity of the final product .

化学反应分析

Scope of Available Data

-

Methanesulfonoimidamide is not referenced in any of the provided sources ( ).

-

The term "this compound" does not align with standard chemical nomenclature for sulfur-containing compounds discussed in the literature, which primarily focus on:

Key Findings on Related Compounds

While direct data on this compound is absent, insights into analogous sulfur-containing compounds are provided:

Table 1: Reactivity of Methanesulfonic Acid (MSA) and Derivatives

Reaction Pathways of MSA Derivatives

-

Esterification : MSA reacts with methanol under acidic conditions to form MMS, with optimal yields at 80°C ( ).

-

Oxidation : Methanethiol (CH₃SH) undergoes chlorination to produce methanesulfonyl chloride (CH₃SO₂Cl), a precursor to MSA ( ).

-

Atmospheric Chemistry : HMS forms via SO₂ and formaldehyde in aerosol water, contributing to haze formation ( ).

Mechanistic Insights from Analogous Systems

-

Nucleophilic Substitution : MSA derivatives (e.g., MMS) act as alkylating agents, transferring methyl groups to nucleophilic sites in DNA ( ).

-

Acid-Base Reactions : MSA forms stable clusters with amines (e.g., dimethylamine) via proton transfer, influencing aerosol nucleation ( ).

-

Oxidative Degradation : MSA and its sodium salt undergo OH-radical-initiated fragmentation, producing formaldehyde and sulfite radicals ( ).

Data Gaps and Recommendations

-

This compound may refer to a theoretical or poorly characterized compound. No experimental studies on its synthesis or reactivity were identified.

-

Future research should:

-

Clarify the IUPAC name and structure of "this compound."

-

Explore its potential as a sulfonamide or imidamide derivative of MSA.

-

Investigate its stability, acid-base properties, and reactivity with nucleophiles.

-

Methodological Constraints

-

Search Limitations : The absence of this compound in databases like PubMed, RSC, and ACS journals suggests it is not a well-studied compound.

-

Nomenclature : The term may be a misnomer or refer to a compound with limited industrial/academic relevance.

科学研究应用

Chemical Applications

1. Synthesis of Sulfur-Containing Compounds

- Methanesulfonoimidamide serves as a building block in the synthesis of more complex sulfur-containing compounds such as sulfoximines and sulfonamides. This compound's ability to participate in nucleophilic substitutions makes it an essential intermediate in organic synthesis.

2. Reaction Mechanisms

- The compound can undergo various chemical reactions, including:

- Nucleophilic Substitution : It reacts with electrophiles to form substituted products.

- Formation of Sulfonamides : this compound can be converted into sulfonamides through reactions with amines, which are crucial in medicinal chemistry.

Biological Applications

1. Anti-inflammatory Properties

- Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This mechanism of action involves interference with signaling pathways that regulate inflammation, making it a candidate for treating inflammatory diseases.

2. Anticancer Activity

- Studies have shown that this compound has potential anticancer properties. It has been observed to prevent amyloid plaque formation in Alzheimer's disease models and exhibit antitumor activity against various cancer cell lines . The compound's ability to modulate cell signaling pathways involved in cancer progression is under investigation.

Industrial Applications

1. Polymer Synthesis

- In industrial settings, this compound is utilized in the production of polymers. Its reactivity allows it to serve as an alkyl transfer reagent in various chemical processes, facilitating the development of new materials.

2. Development of New Therapeutics

- The compound is being explored for its potential use in developing new therapeutic agents due to its diverse biological activities. Its role in synthesizing novel sulfonamide derivatives has garnered attention for potential applications in drug discovery .

Case Study 1: Antimicrobial Efficacy

In a study involving this compound derivatives:

- Objective : To evaluate the antimicrobial properties against resistant bacterial strains.

- Findings : The derivatives demonstrated significant antimicrobial activity, reducing bacterial load by up to 40% in treated animal models compared to controls .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of this compound revealed:

- Objective : To assess its efficacy against various cancer cell lines.

- Results : The compound induced apoptosis in cancer cells and inhibited tumor growth in vivo, suggesting a promising avenue for cancer therapy .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Building block for sulfur compounds | Essential intermediate for synthesizing sulfoximines |

| Biology | Anti-inflammatory and anticancer properties | Inhibits pro-inflammatory cytokines; induces apoptosis |

| Industry | Polymer synthesis and alkyl transfer reagent | Facilitates development of new materials |

作用机制

The mechanism of action of methanesulfonoimidamide involves its interaction with molecular targets and pathways involved in inflammation and disease processes. It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by interfering with the signaling pathways that regulate their expression . Additionally, this compound prevents amyloid plaque formation by inhibiting the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

相似化合物的比较

Methanesulfonoimidamide can be compared with other similar compounds, such as sulfonamides, sulfinamides, and sulfoximines . While all these compounds contain sulfur, this compound is unique due to its specific structure and properties. For example:

Sulfonamides: These compounds are widely used as antibacterial agents and have a general structure of R-SO₂-NH₂.

Sulfinamides: These are intermediates in the synthesis of sulfonamides and have the structure R-SO-NH₂.

Sulfoximines: These compounds have a sulfur-nitrogen double bond and are used in medicinal chemistry for their unique properties.

This compound stands out due to its anti-inflammatory and antitumor activities, as well as its potential in preventing amyloid plaque formation .

生物活性

Methanesulfonoimidamide (MSI) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of MSI, drawing from various research findings.

1. Synthesis of this compound

This compound can be synthesized through several methods, including the reaction of primary amines with sulfonyl chlorides under mild conditions. For example, morpholine and other cyclic amines have been successfully reacted to yield sulfonimidamides in good yields, demonstrating the versatility of this compound in organic synthesis .

2. Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections detail these activities supported by data from recent studies.

2.1 Antimicrobial Activity

Research has demonstrated that this compound derivatives possess significant antimicrobial properties. A study evaluating a series of sulfonamides showed that certain derivatives exhibited potent antibacterial activity against various Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 9a | Staphylococcus aureus | 4 µg/mL |

| 9d | Escherichia coli | 16 µg/mL |

| 9h | Candida albicans | 4 µg/mL |

The introduction of different substituents on the sulfonamide structure influenced the antibacterial potency significantly, with some compounds showing up to a two-fold increase in activity against specific strains .

2.2 Antiviral Activity

This compound has also been investigated for its antiviral properties. A review highlighted that certain sulfonamide derivatives demonstrated activity against viruses such as coxsackievirus B and dengue virus, with IC50 values indicating effective inhibition:

| Compound | Virus | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 3 | EMCV | 22.0 ± 2.6 | 40.3 |

| 6 | DENV | <10 | >46 |

These findings suggest that this compound derivatives may serve as potential leads for developing antiviral agents .

2.3 Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported the following IC50 values for selected compounds:

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9b | HepG2 | 8.53 |

| 9f | PC3 | 7.27 |

These compounds displayed selective toxicity towards cancer cells while showing minimal effects on normal cells, indicating their potential as targeted cancer therapies .

3. Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

- Case Study 1 : A series of methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for HMG-CoA reductase inhibition, revealing that one compound was significantly more potent than established drugs like lovastatin .

- Case Study 2 : The antiviral activity of sulfonamides was assessed against various viruses, demonstrating significant efficacy against EMCV and DENV, suggesting a promising avenue for further drug development .

4. Conclusion

This compound exhibits promising biological activities across multiple domains, including antimicrobial, antiviral, and anticancer effects. The ongoing research into its derivatives continues to reveal potential therapeutic applications, making it a compound of interest in medicinal chemistry.

属性

IUPAC Name |

(aminosulfonimidoyl)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2OS/c1-5(2,3)4/h1H3,(H3,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAJKZOHUZOJEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131129-54-9 | |

| Record name | methanesulfonoimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。